molecular formula C7H2BrF3O2 B021312 3-Bromo-2,4,5-trifluorobenzoic acid CAS No. 104222-42-6

3-Bromo-2,4,5-trifluorobenzoic acid

Cat. No.: B021312
CAS No.: 104222-42-6
M. Wt: 254.99 g/mol
InChI Key: VWVLSESGZBAPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,4,5-trifluorobenzoic acid can be synthesized through the bromination of 2,4,5-trifluorobenzoic acid . The reaction typically involves the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVLSESGZBAPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382533
Record name 3-Bromo-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104222-42-6
Record name 3-Bromo-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2,4,5-trifluorobenzamide (8.7 g) and 18N-sulfuric acid (50 ml) was stirred at 100° C. for 4 hours, and then poured into ice water (200 ml). The resulting precipitate was collected by filtration and recrystallized from dichloro-methane-n-hexane to give the title compound (6.9 g), mp 125°-127° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4,5-trifluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4,5-trifluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,4,5-trifluorobenzoic acid
Reactant of Route 4
3-Bromo-2,4,5-trifluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,4,5-trifluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,4,5-trifluorobenzoic acid
Customer
Q & A

Q1: What is the significance of synthesizing 8-bromoquinolonecarboxylic acids using 3-Bromo-2,4,5-trifluorobenzoic acid?

A: The synthesis of 8-bromoquinolonecarboxylic acids, a class of compounds with potential biological activity, is significantly improved by using this compound as a key intermediate [, ]. This method offers a more efficient and practical approach compared to previously available procedures.

Q2: What is the synthetic route for preparing 8-bromoquinolonecarboxylic acids from this compound?

A2: The synthesis involves several steps:

  1. Preparation of this compound (3): This compound is synthesized in two steps from a known oxazoline [].
  2. Formation of the Borate Ester (8): this compound is then used to form the borate ester, which serves as a crucial intermediate [].
  3. Conversion to 8-bromoquinolonecarboxylic acids (10a-10d): The borate ester (8) is further reacted to obtain a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids (10a-10d) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.